[3-(difluoromethyl)oxolan-3-yl]methanol
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Overview
Description
[3-(difluoromethyl)oxolan-3-yl]methanol: is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxolane ring, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(difluoromethyl)oxolan-3-yl]methanol typically involves the introduction of a difluoromethyl group into an oxolane ring. One common method is through the reaction of oxolane derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow processes and the use of advanced difluoromethylating reagents to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(difluoromethyl)oxolan-3-yl]methanol can undergo oxidation reactions, leading to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where the difluoromethyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, [3-(difluoromethyl)oxolan-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: In medicine, this compound has potential applications in drug development. The presence of the difluoromethyl group can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the modulation of biological pathways and the exertion of specific effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[3-(trifluoromethyl)oxolan-3-yl]methanol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[3-(fluoromethyl)oxolan-3-yl]methanol: Contains a single fluoromethyl group.
[3-(methyl)oxolan-3-yl]methanol: Lacks fluorine atoms, making it less reactive in certain contexts.
Uniqueness: The presence of the difluoromethyl group in [3-(difluoromethyl)oxolan-3-yl]methanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics distinguish it from other similar compounds and make it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
2758001-14-6 |
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Molecular Formula |
C6H10F2O2 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
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